molecular formula C21H21ClN6OS B10809854 N-(5-chloropyridin-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

N-(5-chloropyridin-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

Cat. No.: B10809854
M. Wt: 440.9 g/mol
InChI Key: WKYAPYGWXVHXLB-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide is a specialized chemical compound designed for research applications. This synthetic molecule features a complex structure combining a 5-propyl-5H-[1,2,4]triazino[5,6-b]indole core linked via a sulfanyl-butanamide bridge to a 5-chloropyridin-2-yl group. Compounds within this structural class have demonstrated significant research value in pharmaceutical discovery, particularly as substituted amides with potential biological activity . Research indicates that related triazinoindole-containing compounds show promise in metabolic disease research, including investigations for type 2 diabetes mellitus, obesity, and dyslipidemia . The mechanism of action for this class of compounds may involve intracellular receptor modulation, potentially acting as glucocorticoid receptor agonists that can influence metabolic pathways . The presence of both the chloropyridine and triazinoindole moieties suggests potential for diverse molecular interactions, making this compound particularly valuable for researchers exploring new therapeutic approaches for metabolic syndromes, glucose intolerance, insulin resistance, and related cardiovascular conditions . The propyl substitution pattern on the triazinoindole system may enhance metabolic stability and receptor binding affinity, while the chloropyridine component could contribute to specific target engagement properties. Researchers utilize this compound primarily in preclinical studies, mechanism of action investigations, and structure-activity relationship analyses. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and conduct appropriate risk assessments before use.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6OS/c1-3-11-28-15-8-6-5-7-14(15)18-19(28)25-21(27-26-18)30-16(4-2)20(29)24-17-10-9-13(22)12-23-17/h5-10,12,16H,3-4,11H2,1-2H3,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYAPYGWXVHXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(CC)C(=O)NC4=NC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloropyridin-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide is a complex organic compound with potential biological activities. This article explores its biological properties, synthesis, and implications based on current research findings.

Compound Overview

  • IUPAC Name : N-(5-chloropyridin-2-yl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide
  • Molecular Formula : C21H21ClN6OS
  • Molecular Weight : 440.9 g/mol
  • CAS Number : Not specified in the sources.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include:

  • Formation of the triazinoindole structure.
  • Introduction of the chloropyridine moiety.
  • Finalization through amide bond formation with butanamide.

Research indicates that similar compounds exhibit significant antibacterial and antifungal properties, suggesting potential bioactivity for this compound as well .

Antimicrobial Properties

Preliminary studies suggest that derivatives of indole and triazine compounds possess broad-spectrum antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with indole structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, derivatives similar to the target compound have been reported to inhibit strains such as Escherichia coli and Staphylococcus aureus effectively .
Compound TypeActivityTarget Organisms
Indole DerivativesAntibacterialGram-positive & Gram-negative
Triazine DerivativesAntifungalVarious fungi

Anticancer Potential

Indole-based compounds are also recognized for their anticancer activities. Research has indicated that triazinoindoles can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of proliferation pathways .

Case Studies

  • Study on Indole Derivatives :
    • A study evaluated a series of indole derivatives for their antibacterial properties using a disc diffusion method. Compounds with similar structural features to this compound demonstrated significant activity against resistant bacterial strains .
  • Anticancer Research :
    • Another investigation focused on indole-triazine hybrids showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanisms involved included the activation of pro-apoptotic signals and suppression of oncogenic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Triazinoindole Substituent Thioalkyl Chain Amide Substituent Key Properties Reference
N-(5-chloropyridin-2-yl)-2-[(5-propyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]butanamide 5-propyl Butanamide (C4) 5-chloropyridin-2-yl Increased lipophilicity (logP ~2.5–3.0 inferred); potential for extended target engagement.
N-(4-Chlorophenyl)-N-methyl-2-[(5-methyl-triazino[5,6-b]indol-3-yl)sulfanyl]propanamide 5-methyl Propanamide (C3) 4-chlorophenyl Shorter chain reduces flexibility; methyl group enhances metabolic stability.
2-[(5-Methyl-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide (NV5) 5-methyl Acetamide (C2) 4-phenoxyphenyl Acetamide chain limits hydrophobic interactions; phenoxy group may improve solubility.
2-[(8-Bromo-5-methyl-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide 5-methyl, 8-bromo Acetamide (C2) 4-bromophenyl Bromine atoms enhance electron-withdrawing effects; potential for halogen bonding.
N-(4-phenyl-1,3-thiazol-2-yl)-2-(5H-triazino[5,6-b]indol-3-ylsulfanyl)butanamide None (5H) Butanamide (C4) 4-phenyl-1,3-thiazol-2-yl Thiazole ring introduces heterocyclic diversity; may enhance metabolic resistance.
2-(5-Ethyl-triazino[5,6-b]indol-3-ylsulfanyl)-N-(4-sulfamoyl-phenyl)-butyramide 5-ethyl Butyramide (C4) 4-sulfamoylphenyl Sulfonamide group improves water solubility; ethyl balances lipophilicity.
2-[(8-Fluoro-5-methyl-triazino[5,6-b]indol-3-yl)sulfanyl]-N-isopropylacetamide 5-methyl, 8-fluoro Acetamide (C2) isopropyl Fluorine enhances electronegativity; isopropyl may sterically hinder binding.

Structural Modifications and Implications

  • Bromo or fluoro substitutions at position 8 (e.g., in and ) introduce steric and electronic effects, altering binding affinity . Sulfanyl Chain Length: Butanamide (C4) chains, as in the target compound and –15, provide greater conformational flexibility than shorter acetamide (C2) or propanamide (C3) chains, possibly improving target engagement .
  • Amide Substituents: Aromatic vs. Functional Groups: Sulfamoyl () or thiazole () substituents introduce hydrogen-bonding or heterocyclic diversity, influencing solubility and target selectivity .

Preparation Methods

Cyclocondensation of Isatin Derivatives

Procedure :

  • Reactants : Isatin derivatives (e.g., 5-substituted isatin) and thiosemicarbazide.

  • Conditions : Reflux in PEG-400 at 70–75°C for 6–9 hours.

  • Mechanism : Tandem cyclization forms the triazinoindole core.

Example :

Starting MaterialProductYieldConditions
5-Nitroisatin5-Nitro-1,2,4-triazino[5,6-b]indole-3-thiol88%PEG-400, 70°C, 9 h

Propyl Group Introduction

Alkylation :

  • Reactants : Triazinoindole-thiol, 1-bromopropane.

  • Conditions : K2_2CO3_3, DMF, 60°C, 12 hours.

  • Yield : 72–85%.

Functionalization of 5-Chloropyridin-2-amine

Chloropyridine Activation

Halogenation :

  • Reactants : 2-Aminopyridine, N-chlorosuccinimide (NCS).

  • Conditions : Acetonitrile, 0°C → RT, 4 hours.

  • Yield : 89%.

Butanamide Side Chain Installation

Stepwise Protocol :

  • Chloroacetylation :

    • 5-Chloropyridin-2-amine + chloroacetyl chloride → N-(5-chloropyridin-2-yl)chloroacetamide (Yield: 76%).

  • Thiolation :

    • Reaction with thiourea in ethanol, 80°C, 6 hours (Yield: 68%).

Thioether Coupling and Final Amidation

Sulfanyl Bridge Formation

Nucleophilic Substitution :

  • Reactants : Propyl-triazinoindole-thiol + chloro-butanamide intermediate.

  • Conditions : NaH, THF, 0°C → RT, 8 hours.

  • Yield : 70–78%.

Amidation Optimization

Catalytic Coupling :

  • Reactants : Sulfanyl-butanamide acid + 5-chloropyridin-2-amine.

  • Reagents : EDCl/HOBt, DMF, RT, 12 hours.

  • Yield : 82%.

Purification and Characterization

Chromatographic Methods

  • Normal-phase HPLC : Hexane/EtOAc (3:1) for intermediate isolation.

  • Reverse-phase HPLC : Acetonitrile/water (0.1% TFA) for final compound (Purity >98%).

Spectroscopic Data

  • 1^1H NMR (DMSO-d6d_6): δ 8.35 (s, 1H, indole-H), 7.73 (d, J=8.5J = 8.5 Hz, 1H, pyridine-H), 3.12 (t, J=7.0J = 7.0 Hz, 2H, -SCH2_2-).

  • HRMS : m/z 441.0945 [M+H]+^+ (Calc. 441.0948).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
PEG-mediated cyclizationSolvent recyclability, low costRequires high-purity isatin85–92%
EDCl/HOBt couplingHigh regioselectivityCostly reagents78–82%
NaH-mediated thioether formationRapid reactionSensitivity to moisture70–75%

Industrial-Scale Considerations

  • Cost-Efficiency : PEG-400 reduces solvent waste by 40% compared to DMF.

  • Safety : Thiourea derivatives require inert atmosphere handling due to H2_2S release.

  • Scalability : Batch sizes >10 kg achieved via continuous flow reactors for cyclization steps .

Q & A

Basic: What are the critical steps and optimized conditions for synthesizing this compound?

Answer:
The synthesis involves multi-step organic reactions to assemble the triazinoindole core, introduce the sulfanyl linkage, and couple the chloropyridine moiety. Key steps include:

Core Formation : Cyclization reactions under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents (e.g., DMF or DMSO) to form the triazinoindole scaffold .

Sulfanyl Group Introduction : Thiolation using reagents like Lawesson’s reagent or thiourea derivatives, optimized for reaction time (12–24 hours) and catalytic conditions (e.g., base-assisted nucleophilic substitution) .

Amide Coupling : Activation of the carboxylic acid group (e.g., via EDC/HOBt) followed by coupling with the chloropyridine amine derivative in anhydrous conditions .
Key Considerations : Solvent purity, inert atmosphere (N₂/Ar), and post-synthesis purification via column chromatography or recrystallization .

Basic: How is structural characterization performed to confirm the compound’s identity?

Answer:
A combination of spectroscopic and analytical methods is employed:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and linkage integrity (e.g., sulfanyl group at C3 of triazinoindole) .
  • Mass Spectrometry (HRMS/ESI-MS) : To confirm molecular weight (e.g., [M+H]⁺ peak matching C₂₀H₁₈ClN₆OS₂) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How can reaction yields be improved during scale-up synthesis?

Answer:
Optimization strategies include:

  • Solvent Screening : Testing polar aprotic vs. ethereal solvents to balance solubility and reactivity .
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-coupling) to enhance efficiency .
  • Continuous Flow Chemistry : For exothermic steps to improve heat dissipation and reduce side reactions .
  • In-line Analytics : FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Advanced: What methodologies resolve contradictions in reported biological activity data?

Answer:
Contradictions arise from assay variability. Mitigation approaches include:

  • Orthogonal Assays : Combining enzymatic inhibition (e.g., kinase assays) with cell viability (MTT) studies to cross-validate results .
  • Standardized Conditions : Fixed pH (7.4), serum-free media, and controlled incubation times (24–48 hours) to minimize variability .
  • Dose-Response Curves : IC₅₀ determination across multiple replicates to assess reproducibility .

Advanced: How is the mechanism of action studied for this compound?

Answer:
Mechanistic studies involve:

  • Target Identification : Chemoproteomics (e.g., affinity chromatography with immobilized compound) to isolate binding proteins .
  • Molecular Dynamics Simulations : Docking studies (AutoDock Vina) to predict interactions with kinase ATP-binding pockets .
  • Gene Expression Profiling : RNA-seq to identify downstream pathways (e.g., apoptosis markers like caspase-3) .

Advanced: What in vivo models evaluate pharmacokinetics (PK) and toxicity?

Answer:

  • Rodent Models :
    • PK Studies : IV/PO administration with blood sampling over 24h to calculate bioavailability (HPLC-MS/MS quantification) .
    • Toxicity Screening : Acute dose-ranging in BALB/c mice (LD₅₀ determination) and histopathology of liver/kidney .
  • Formulation Strategies : Liposomal encapsulation to enhance solubility and reduce hepatotoxicity .

Advanced: How does modifying the propyl substituent affect bioactivity?

Answer:

  • Structure-Activity Relationship (SAR) :
    • Shorter Chains (Ethyl/Methyl) : Reduced hydrophobicity decreases membrane permeability .
    • Branched Chains (Isopropyl) : Steric hindrance may disrupt target binding .
  • Synthetic Strategies : Alkyl halide nucleophilic substitution under basic conditions (K₂CO₃, DMF) to introduce varied substituents .

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Stability : Degrades under UV light (photo-sensitive) and acidic conditions (pH < 4). Store at -20°C in amber vials .
  • Solubility : Soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers. Avoid freeze-thaw cycles .

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